molecular formula C15H12N6O5 B13797938 Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)

Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)

Cat. No.: B13797938
M. Wt: 356.29 g/mol
InChI Key: XALPGYJENPARFS-CZCYGEDCSA-N
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Description

Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) is a chemical compound with the molecular formula C15H12N6O5 and a molecular weight of 356.29298 g/mol. It is also known by its IUPAC name, 1,3-bis[(E)-(2-nitrophenyl)methylideneamino]urea. This compound is characterized by its unique structure, which includes two nitrophenyl groups attached to a carbonic dihydrazide core.

Preparation Methods

The synthesis of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) involves the reaction of carbonic dihydrazide with 2-nitrobenzaldehyde under specific conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: The compound has been studied for its potential biological activities, including antifungal, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It may be used in the synthesis of other complex organic molecules and as a precursor for the development of new materials.

Mechanism of Action

The mechanism of action of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar compounds to Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) include other carbohydrazide derivatives such as:

    Carbonic dihydrazide, bis[(2-hydroxyphenyl)methylene]: This compound has hydroxyl groups instead of nitro groups, which can significantly alter its chemical reactivity and biological activity.

    Carbonic dihydrazide, bis[(2-chlorophenyl)methylene]: The presence of chlorine atoms can enhance its electrophilic substitution reactions and potentially increase its biological activity.

The uniqueness of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) lies in its nitrophenyl groups, which impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H12N6O5

Molecular Weight

356.29 g/mol

IUPAC Name

1,3-bis[(E)-(2-nitrophenyl)methylideneamino]urea

InChI

InChI=1S/C15H12N6O5/c22-15(18-16-9-11-5-1-3-7-13(11)20(23)24)19-17-10-12-6-2-4-8-14(12)21(25)26/h1-10H,(H2,18,19,22)/b16-9+,17-10+

InChI Key

XALPGYJENPARFS-CZCYGEDCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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